molecular formula C17H20N4O3 B12038839 7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-27-0

7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12038839
CAS No.: 476480-27-0
M. Wt: 328.4 g/mol
InChI Key: UCHJEZQIYHYQKL-UHFFFAOYSA-N
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Description

7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione: is a chemical compound with the molecular formula C17H20N4O3 and a molecular weight of 328.374 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with benzyl bromide and propyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them into hydroxyl groups.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl substituted purine derivatives.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is not fully understood. it is believed to interact with purinergic receptors and enzymes involved in purine metabolism . These interactions can modulate various biochemical pathways, potentially leading to anti-inflammatory and other therapeutic effects.

Comparison with Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with similar structural features.

    Theobromine (3,7-Dimethylxanthine): Found in chocolate, with mild stimulant and diuretic effects.

    Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

Uniqueness: 7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the benzyl and propoxy groups, which can confer distinct chemical and biological properties compared to other xanthine derivatives .

Properties

CAS No.

476480-27-0

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

7-benzyl-1,3-dimethyl-8-propoxypurine-2,6-dione

InChI

InChI=1S/C17H20N4O3/c1-4-10-24-16-18-14-13(15(22)20(3)17(23)19(14)2)21(16)11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3

InChI Key

UCHJEZQIYHYQKL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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